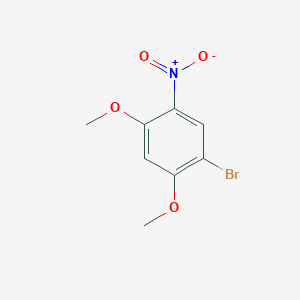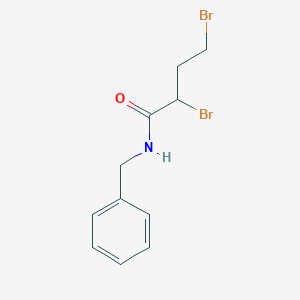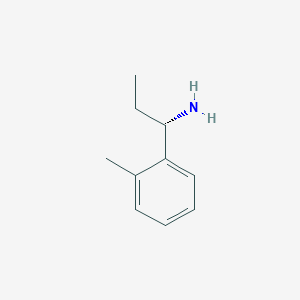![molecular formula C10H22N2O2 B3284175 Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate CAS No. 77938-03-5](/img/structure/B3284175.png)
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate
描述
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It’s also used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .Molecular Structure Analysis
The molecular structure of compounds similar to “Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate” can be complex. For instance, DMAPA has a chemical formula of C5H14N2 .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg mL −1 and a boiling point of 132.1 °C .作用机制
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate acts as a quaternary ammonium salt and has been found to exhibit interesting biochemical and physiological effects. It has been shown to interact with cell membranes and can alter the permeability of these membranes. It has also been found to interact with proteins and enzymes, which can affect their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses. It has also been found to have antitumor activity and has been studied for its potential use in cancer therapy.
实验室实验的优点和局限性
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. One limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate. One area of interest is its potential use as a drug delivery agent. It has been shown to interact with cell membranes, which could be useful for delivering drugs to specific cells or tissues. Another area of interest is its potential use in nanotechnology. This compound has been used in the synthesis of new polymers and surfactants, which could have applications in the development of new nanomaterials. Finally, this compound could be studied further for its potential use in cancer therapy. Its antitumor activity could be further explored to develop new cancer treatments.
科学研究应用
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate has been found to have potential applications in scientific research. It has been used as a quaternary ammonium salt in the synthesis of new polymers and surfactants. It has also been studied for its potential use as a phase transfer catalyst in organic synthesis reactions.
安全和危害
属性
IUPAC Name |
methyl 3-[3-(dimethylamino)propylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(10(13)14-4)8-11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBRCRZQLOYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



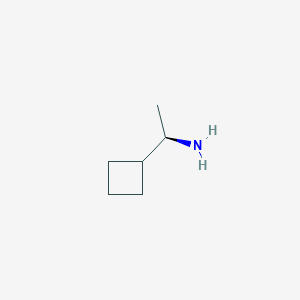
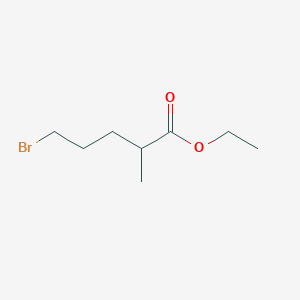
![(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3284100.png)


